molecular formula C14H11ClFN3O2 B10926673 1-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]pyrrolidine-2,5-dione

1-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]pyrrolidine-2,5-dione

Cat. No.: B10926673
M. Wt: 307.71 g/mol
InChI Key: MVHDNGBMZZDENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic organic compound that features a complex structure with multiple functional groups

Chemical Reactions Analysis

1-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE can be compared with other similar compounds such as:

The uniqueness of 1-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE lies in its specific substitution pattern and the resulting properties, which make it a valuable compound for various research applications.

Properties

Molecular Formula

C14H11ClFN3O2

Molecular Weight

307.71 g/mol

IUPAC Name

1-[1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-4-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C14H11ClFN3O2/c15-12-5-10(16)2-1-9(12)7-18-8-11(6-17-18)19-13(20)3-4-14(19)21/h1-2,5-6,8H,3-4,7H2

InChI Key

MVHDNGBMZZDENA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=CN(N=C2)CC3=C(C=C(C=C3)F)Cl

Origin of Product

United States

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